molecular formula C19H36O3 B055471 Methyl 9-oxooctadecanoate CAS No. 1842-70-2

Methyl 9-oxooctadecanoate

Cat. No. B055471
CAS RN: 1842-70-2
M. Wt: 312.5 g/mol
InChI Key: NNUFZSSGONRIJT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Methyl 9-oxooctadecanoate can be achieved through several methods, including the epoxidation of oleic acid derivatives and subsequent ring-opening reactions. For instance, Doll, Bantchev, and Murray (2013) describe the transformation of methyl oleate into long-chain keto and diketo derivatives via an epoxide route, highlighting the role of bismuth(III) trifluoromethanesulfonate as a catalyst in forming Methyl 9(10)-oxooctadecanoate through ring-opening reactions of epoxidized methyl oleate (Doll, K., Bantchev, G. B., & Murray, R., 2013).

Molecular Structure Analysis

The molecular structure of Methyl 9-oxooctadecanoate is characterized by its specific oxygen incorporation into the molecular framework, as demonstrated in studies such as the one by Knoche (1971), which explored the synthesis and structural analysis ofcis-9,10-epoxyoctadecanoic acid derivatives (Knoche, H., 1971).

Chemical Reactions and Properties

Methyl 9-oxooctadecanoate undergoes various chemical reactions, including autoxidation and the formation of specific oxidation products, as noted in the study of methyl 9,12-epoxyoctadeca-9,11-dienoate autoxidation products by Sehat et al. (1998). This study provides insight into the compound's reactivity and stability under oxidative conditions (Sehat, N., et al., 1998).

Physical Properties Analysis

The physical properties of Methyl 9-oxooctadecanoate, such as melting points and solubility, are critical for its application in various industrial processes. The complete series of methyl epoxyoctadecanoates, including Methyl 9-oxooctadecanoate, has been synthesized and analyzed for their physical properties, offering a comprehensive view of their behavior in different conditions (Gunstone, F., & Jacobsberg, F. R., 1972).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents and stability under different conditions, are pivotal for understanding the applications and handling of Methyl 9-oxooctadecanoate. The work by Bogaert et al. (1997), which developed a method for the hydrogenation of methyl 9-(hydroxyimino)octadecanoate to its amino derivatives, highlights the chemical versatility and potential transformations of Methyl 9-oxooctadecanoate derivatives (Bogaert, P., et al., 1997).

Scientific Research Applications

  • Synthesis and Characterization of Oxathiolanes :

    • Oxathiolanes were prepared from the condensation of oxo fatty acids, including 9-oxooctadecanoic acid, with β-mercaptoethanol using BF3etherate as a catalyst. This process yielded compounds like 9-(ethylene oxathiolane) octadecanoic acid, demonstrating the potential for creating novel organic compounds (Ahmad, Khan, Nasirullah, & Osman, 1986).
  • Catalyzed Ring-Opening Reaction to Form Keto and Diketo Derivatives :

    • Bismuth(III) trifluoromethanesulfonate was used to transform methyl oleate into long-chain keto and diketo derivatives through an epoxide route. This included producing methyl 9(10)-oxooctadecanoate and methyl 9,10-dioxooctadecanoate, highlighting potential applications in lubricity additives and in industries like paint and linoleum production (Doll, Bantchev, & Murray, 2013).
  • Oxymercuration-demercuration of Hydroxy Acetylenic Acids :

    • This study involved the oxymercuration-demercuration of compounds to produce derivatives like 9-hydroxy-12-oxooctadecanoate, starting from compounds such as methyl 9-hydroxyoctadec-12-ynoate. This process yielded about 80% yields and demonstrates the versatility of these compounds in organic synthesis (Ahmed, Ahmad, Ahmad, & Osman, 1984).
  • Transformation Products in Poly(vinyl chloride) Heat Stabilization :

    • The study used methyl 9,10-epoxyoctadecanoate to investigate its role in stabilizing poly(vinyl chloride) (PVC). The transformation product identified was methyl 9,10-chlorohydroxyoctadecanoate, which has implications for understanding PVC processing and stability (Gilbert & Startin, 1980).

properties

IUPAC Name

methyl 9-oxooctadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O3/c1-3-4-5-6-7-9-12-15-18(20)16-13-10-8-11-14-17-19(21)22-2/h3-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNUFZSSGONRIJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)CCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 9-oxooctadecanoate

Synthesis routes and methods

Procedure details

3 grams of the C8H17CH(CO2H)2 product obtained above were added, in small portions, to a mixture of 3.3 ml dihydropyran in 25 ml of benzene and 20 μl sulfuric acid, and stirred at 25° C., for 1 hour. Potassium hydroxide was added to neutralize the sulfuric acid, and the mixture was stirred for an additional 30 minutes. The solvent was then evaporated and, with 25 ml benzene, the mixture was added dropwise to NaH in 30 ml benzene, and stirred for 1 hour. 3 g of the CH3OCO(CH2)7COCl product prepared above was added dropwise and the mixture stirred overnight. Acetic acid (0.3 ml) was added and the mixture refluxed for 4 hours. The residue was taken up in ether, washed with 1N NaOH, water and brine, and dried. Chromatography on silica gel with 15% ethylacetate and hexane gave 1.5 g of C8H17CH2CO(CH2)7COOCH3.
Quantity
3 g
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3.3 mL
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25 mL
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20 μL
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0.3 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
MT Saeed, J Mustafa, A Rauf… - Journal of the American …, 1992 - Wiley Online Library
… Treatment of methyl 9-oxooctadecanoate (II) with thiocarbohydrazide gave V in good yield. Its IR spectrum exhibited bands at 3190 (NH), 1740 (ester CO), and 1560, HN, …
Number of citations: 12 aocs.onlinelibrary.wiley.com
PMP Bogaert, GGM van den Bosch, PSG Tassignon… - Lipid/Fett, 1997 - Wiley Online Library
… This procedure is based on the oximation followed by hydrogenation of methyl-9-oxooctadecanoate, l-hydroxy-9oxooctadecane and the C-12-0x0 isomers. For the oximation of the keto …
Number of citations: 3 onlinelibrary.wiley.com
S Ahmad, F Ahmad, SM Osman - Journal of the American Oil Chemists …, 1984 - Springer
… Methyl 9-oxooctadecanoate reacts similarly and yields 2'-hydroxy propyl 9-(2"-methyl ethylene dioxolane) octadecanoate (lib, 60%), along with the minor products (Ila, Ilc). Methyl 2…
Number of citations: 1 link.springer.com
A Khan, SR Husain, F Ahmad, MS Siddiqui, W Pimlott - Lipids, 1987 - Wiley Online Library
… Four oxo compounds--methyl 10-oxoundecanoate, methyl 9-oxooctadecanoate, methyl 9,10-dioxooctadecanoate and octadecanal--were allowed to react with p-mercaptopropionic …
Number of citations: 2 aocs.onlinelibrary.wiley.com
S Fürmeier, JO Metzger - European Journal of Organic …, 2003 - Wiley Online Library
… Methyl 9-oxooctadecanoate/methyl 10-oxooctadecanoate was prepared from methyl 9,10-cis-epoxyoctadecanoate as reported by Stoll and Worschech.23 The preparation of methyl 9-…
J Türck, F Schmitt, L Anthofer, A Lichtinger, R Türck… - Energies, 2023 - mdpi.com
… are ketones, eg, methyl 9-oxooctadecanoate and methyl 10-… of formation of methyl 9-oxooctadecanoate begins after 40 h, … Nevertheless, direct formation of methyl 9-oxooctadecanoate …
Number of citations: 1 www.mdpi.com
CR Smith Jr, TL Wilson, EH Melvin… - Journal of the American …, 1960 - ACS Publications
… Compound V was oxidized by chromium trioxide-acetic acid to VI, which was shown by infraredcomparison to be identical with methyl 9-oxooctadecanoate. The position of the hydroxyl …
Number of citations: 130 pubs.acs.org
AP Tulloch - Canadian Journal of Chemistry, 1968 - cdnsciencepub.com
… before and after acetylation (18) indicated that the oxygenated esters remaining in the oil consisted mainly of an 0x0 ester, probably methyl 9-oxooctadecanoate. The formation of 0x0 …
Number of citations: 17 cdnsciencepub.com
C Bertucci, M Hudaib, C Boga… - … in mass spectrometry, 2002 - Wiley Online Library
… To a solution of methyl 9-oxooctadecanoate (0.200 g, 0.64 mmol) in methanol (10 mL) was added sodium borohydride (0.05 g, 1.28 mmol). After stirring at room temperature for 6 h, the …
N Calonghi, C Cappadone, E Pagnotta, C Boga… - Journal of lipid …, 2005 - ASBMB
… These compounds were synthesized by selective reduction with sodium borohydride and sodium borodeuteride, respectively, of methyl 9-oxooctadecanoate, followed by alkaline …
Number of citations: 52 www.jlr.org

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